Cas no 692287-59-5 (4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole)
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-3-METHYL-5-(1H-PYRROL-1-YL)ISOXAZOLE
- 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole
- Isoxazole, 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-
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- MDL: MFCD03102597
- Inchi: 1S/C8H7ClN2O/c1-6-7(9)8(12-10-6)11-4-2-3-5-11/h2-5H,1H3
- InChI Key: DMQIQECQVSOFMO-UHFFFAOYSA-N
- SMILES: CC1C(Cl)=C(N2C=CC=C2)ON=1
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297674-100 mg |
4-Chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole; . |
692287-59-5 | 100mg |
€221.50 | 2023-06-21 | ||
| Enamine | EN300-254490-0.05g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 0.05g |
$91.0 | 2024-06-19 | |
| Enamine | EN300-254490-0.1g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 0.1g |
$136.0 | 2024-06-19 | |
| Enamine | EN300-254490-0.25g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 0.25g |
$194.0 | 2024-06-19 | |
| Enamine | EN300-254490-0.5g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 0.5g |
$363.0 | 2024-06-19 | |
| Enamine | EN300-254490-1.0g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 1.0g |
$485.0 | 2024-06-19 | |
| Enamine | EN300-254490-2.5g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 2.5g |
$949.0 | 2024-06-19 | |
| Enamine | EN300-254490-5.0g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
| Enamine | EN300-254490-10.0g |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole |
692287-59-5 | 95% | 10.0g |
$2085.0 | 2024-06-19 | |
| Key Organics Ltd | 6T-0308-1MG |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole |
692287-59-5 | >90% | 1mg |
£37.00 | 2023-09-08 |
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole Suppliers
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole
4-Chloro-3-Methyl-5-(1H-Pyrrol-1-yl)-1,2-Oxazole: A Comprehensive Overview
The compound with CAS No. 692287-59-5, commonly referred to as 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of the 1,2-oxazole family, which is known for its unique structural properties and potential applications in drug design. The long-tail keywords such as "4-chloro oxazole derivatives," "pyrrole-containing heterocycles," and "novel oxazole analogs" highlight its position in the broader chemical landscape.
4-Chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole is characterized by its heterocyclic structure, which includes a pyrrole ring fused with an oxazole moiety. The presence of the chlorine atom at the 4-position and a methyl group at the 3-position introduces unique electronic and steric properties to the molecule. Recent studies have explored the synthesis of this compound using various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These advancements have not only improved the yield but also opened new avenues for its application in medicinal chemistry.
One of the most promising applications of 4-chloro oxazole derivatives lies in their potential as building blocks for drug discovery. The pyrrole ring within the structure is known to exhibit bioactivity, particularly in interactions with G-protein coupled receptors (GPCRs). Researchers have reported that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent. Furthermore, its ability to act as a ligand in metalloenzyme inhibition has been explored, making it a valuable tool in catalytic studies.
The synthesis of 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole involves a multi-step process that begins with the preparation of intermediate oxazole precursors. The use of microwave-assisted conditions has been shown to significantly reduce reaction times while maintaining high purity levels. This approach aligns with the growing trend toward sustainable and efficient synthetic methods in modern chemistry.
In terms of physical properties, 4-chloro oxazole derivatives typically exhibit good solubility in organic solvents and moderate stability under physiological conditions. These characteristics make them suitable candidates for further pharmacokinetic studies. Recent research has also focused on optimizing the stereochemistry of this compound to enhance its bioavailability and reduce potential side effects.
The integration of computational chemistry techniques has played a pivotal role in understanding the molecular interactions of 4-chloro oxazole derivatives. Quantum mechanical calculations have provided insights into the electronic distribution and reactivity patterns of this compound, aiding in the design of more potent analogs. Additionally, molecular docking studies have revealed potential binding modes with target proteins, further supporting its therapeutic potential.
In conclusion, 4-chloro-3-methyl-5-(1H-pyrrol-1-yli)-1,2-Oxazol (CAS No. 692287-59-) stands out as a versatile molecule with significant implications in drug discovery and chemical synthesis. Its unique structure, combined with recent advancements in synthetic methodologies and computational analysis, positions it as a key player in future research endeavors.
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